molecular formula C23H25NO4 B6166131 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid CAS No. 1023821-72-8

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid

Cat. No.: B6166131
CAS No.: 1023821-72-8
M. Wt: 379.4
InChI Key:
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Description

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid is a synthetic compound often used in research and development, particularly in the field of peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexyl ring, and an acetic acid moiety. The Fmoc group is commonly used as a protective group for amines in the synthesis of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid typically involves the protection of an amino acid with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is subsequently reduced to the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to remove the Fmoc protective group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the Fmoc group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group to produce the free amine .

Scientific Research Applications

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Uniqueness

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid is unique due to its specific structure, which includes a cyclohexyl ring and an acetic acid moiety. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. The presence of the cyclohexyl ring can influence the compound’s steric and electronic properties, making it suitable for specific applications in peptide synthesis and other research areas .

Properties

CAS No.

1023821-72-8

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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